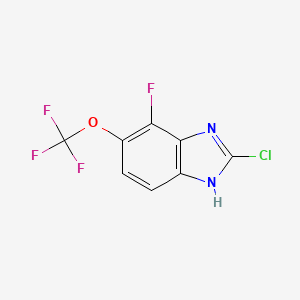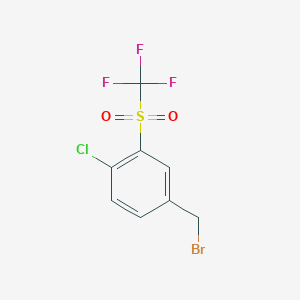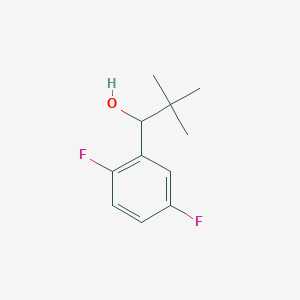
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Métodos De Preparación
The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The difluorophenyl group plays a crucial role in modulating the compound’s activity and selectivity.
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)-2,2-dimethyl-1-propanol can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and applications.
1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-propanol:
1-(2,5-Dimethoxyphenyl)-2,2-dimethyl-1-propanol: The methoxy groups introduce different electronic effects, influencing the compound’s behavior in chemical reactions.
Propiedades
Fórmula molecular |
C11H14F2O |
|---|---|
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10,14H,1-3H3 |
Clave InChI |
XSVSDBCQMIHMKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=C(C=CC(=C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/no-structure.png)
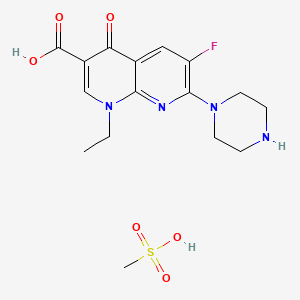



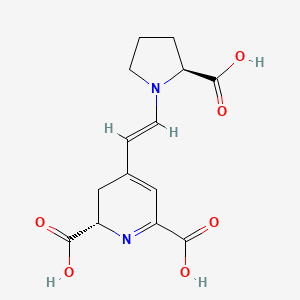
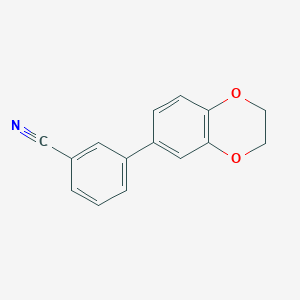

![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
